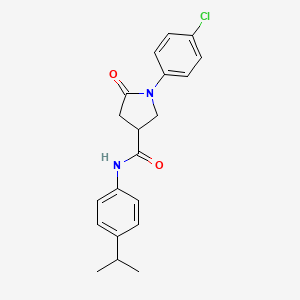
1-(4-chlorophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the family of pyrrolidine carboxamides. This compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is an important neurotransmitter that plays a critical role in the regulation of neuronal excitability. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in the concentration of GABA in the brain, which has been shown to have therapeutic potential in various neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of GABA aminotransferase, which leads to an increase in the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in the regulation of neuronal excitability. The increase in GABA concentration leads to a decrease in neuronal excitability, which has been shown to have therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA aminotransferase and the resulting increase in GABA concentration. This increase in GABA concentration leads to a decrease in neuronal excitability, which has been shown to have therapeutic potential in various neurological disorders. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide for lab experiments is its potency and selectivity as a GABA aminotransferase inhibitor. This allows for precise modulation of GABA concentration in the brain, which is important for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic efficacy and fewer side effects. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders is an area of active research.
Synthesis Methods
1-(4-chlorophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium aluminum hydride, sodium borohydride, and palladium on carbon. The final product is obtained through a purification process using chromatography.
Scientific Research Applications
1-(4-chlorophenyl)-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that this compound exhibits anticonvulsant, anxiolytic, and anti-addictive effects in animal models. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in humans.
properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)14-3-7-17(8-4-14)22-20(25)15-11-19(24)23(12-15)18-9-5-16(21)6-10-18/h3-10,13,15H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMZZNQHRHPRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


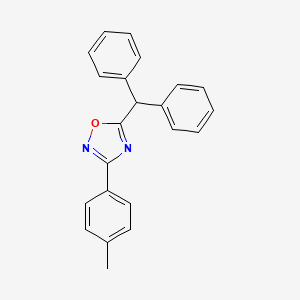
![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
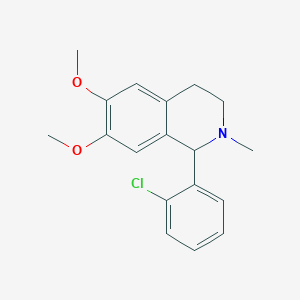
![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)
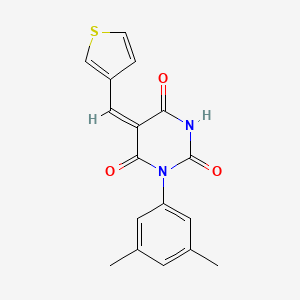
![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
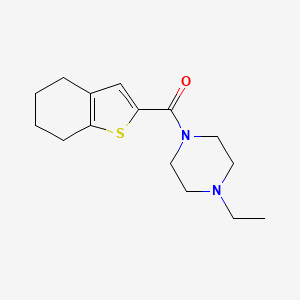
![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)